Methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate
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Overview
Description
Methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate typically involves the reaction of cyclopropylamine with methyl 2-bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of cyclopropylamine attacks the electrophilic carbon of methyl 2-bromoacetate, resulting in the formation of the desired product .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-Benzyltetrahydropyridin-4-yliden iminium salts: These compounds have similar structural features and are investigated for their antiprotozoal activities.
Hydroquinoline derivatives: These compounds share similar heterocyclic structures and are known for their diverse biological activities.
Uniqueness
Methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate is unique due to its specific cyclopropylpiperidine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate |
InChI |
InChI=1S/C11H17NO2/c1-14-11(13)8-9-4-6-12(7-5-9)10-2-3-10/h8,10H,2-7H2,1H3 |
InChI Key |
ZCQBTGNSBHWALI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C1CCN(CC1)C2CC2 |
Origin of Product |
United States |
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